molecular formula C55H102O6 B3116692 9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester

9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester

Cat. No.: B3116692
M. Wt: 859.4 g/mol
InChI Key: CWORGUZKWFZGAH-XWAXDLMJSA-N
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Description

The compound is a derivative of octadecadienoic acid, which is a type of fatty acid. Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated .

Scientific Research Applications

Autoxidation and Oxidation Products

  • A study by Sehat et al. (1998) explored the autoxidation of furan fatty acid esters, particularly methyl 9,12-epoxyoctadeca-9,11-dienoate, a derivative of conjugated linoleic acid (CLA), which is related to the compound . This research identified various oxidation products and provided insights into the stability and behavior of such compounds under oxidative conditions (Sehat et al., 1998).

Free Radical Oxidation Studies

  • Manini et al. (2005) investigated the reaction of a major peroxidation product of linoleic acid with the Fenton reagent. The study identified various products of free radical oxidation, offering insights into the oxidative pathways and potential physiological relevance in oxidative stress settings (Manini et al., 2005).

Cyclization in Aprotic Solvents

  • Research by Medvedeva et al. (2007) on allene oxide, a structurally related compound, in aprotic solvents led to the discovery of novel cyclopentenone compounds. This study highlights the unique reactions and potential applications of such compounds in different solvent environments (Medvedeva et al., 2007).

Ethylene Adduct and Peracid Oxidation

  • A study by Dufek et al. (1970) on the ethylene adduct of conjugated octadecadienoic acids, including oxidation products, sheds light on the chemical transformations and potential applications in industrial and synthetic chemistry (Dufek et al., 1970).

Synthesis and Structural Analysis

  • Kuang Ping-ron (2015) developed a method for synthesizing isomers of hydroxyoctadecadienoic acid, which is relevant for understanding the synthesis and structural characterization of similar complex fatty acid derivatives (Kuang Ping-ron, 2015).

Aromatase Inhibitory Activity

  • A study by Yang et al. (2009) on fatty acid derivatives from the pollen of Brassica campestris revealed aromatase inhibitory activity, indicating potential medicinal or biochemical applications of similar fatty acid compounds (Yang et al., 2009).

Taste Modulating Properties

  • Mittermeier et al. (2018) discovered taste modulating octadecadien-12-ynoic acids in golden chanterelles. This research suggests potential applications in food science and flavor enhancement for similar fatty acid derivatives (Mittermeier et al., 2018).

Oxidative Metabolism in Human Leukocytes

  • Research by Reinaud et al. (1989) showed that linoleic acid derivatives undergo significant transformation in human leukocytes, implying a role in physiological processes and potential medical applications (Reinaud et al., 1989).

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h17,20,26,28,52H,4-16,18-19,21-25,27,29-51H2,1-3H3/b20-17-,28-26-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWORGUZKWFZGAH-XWAXDLMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
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9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
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9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
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9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
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9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
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9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester

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